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Compound of Interest

Compound Name: Tau Peptide (294-305) (human)

Cat. No.: B15619766 Get Quote

Sequence: KDNIKHVPGGGS

The synthetic Tau peptide (294-305), with the sequence KDNIKHVPGGGS, represents a

critical epitope in the microtubule-binding region of the Tau protein. This region is implicated in

the pathological aggregation of Tau into neurofibrillary tangles, a hallmark of Alzheimer's

disease and other tauopathies. Notably, this peptide is the core component of the active

immunotherapy AADvac1, which has undergone clinical trials for Alzheimer's disease.[1][2]

This technical guide provides a comprehensive overview of the biophysical properties of this

synthetic peptide, focusing on its aggregation kinetics, secondary structure, and fibrillar

morphology.

Data Presentation
Aggregation Kinetics (Thioflavin T Assay)
The aggregation of Tau peptides into β-sheet-rich structures can be monitored in real-time

using the fluorescent dye Thioflavin T (ThT). While specific quantitative data for the Tau (294-

305) peptide is not readily available in the literature, data from an overlapping 19-residue

peptide (jR2R3, residues 295-313) provides insight into its aggregation propensity.[3] The

following table summarizes typical aggregation kinetic parameters that would be derived from a

ThT assay.
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Parameter Description Typical Value (Proxy Data)

Peptide Concentration
Initial concentration of the

synthetic peptide in the assay.
50 µM[3]

Heparin Concentration
Concentration of heparin used

as an inducer of aggregation.
12.5 µM[3]

Thioflavin T Concentration

Concentration of the

fluorescent dye used for

detection.

20 µM[3]

Lag Time (t_lag)
The initial phase before rapid

fibril formation begins.
Varies

Elongation Rate (k_app)
The rate of fibril growth during

the exponential phase.
Varies

Plateau Phase

The final phase where the ThT

fluorescence reaches a

maximum, indicating the

completion of fibril formation.

Reached after ~18 hours[3]

Note: The lag time and elongation rate are highly dependent on experimental conditions and

the specific peptide sequence. The values presented are based on a study of a slightly longer,

related peptide and should be considered illustrative.

Secondary Structure (Circular Dichroism Spectroscopy)
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary

structure of peptides in solution. In its monomeric state, the Tau (294-305) peptide is expected

to be predominantly disordered. Upon aggregation, a conformational transition to a β-sheet-rich

structure is anticipated.
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Secondary
Structure

Description
Expected
Percentage
(Monomer)

Expected
Percentage
(Aggregate)

α-Helix

Characterized by a

helical structure

stabilized by hydrogen

bonds.

Low Low

β-Sheet

A key structural

component of amyloid

fibrils.

Low High

Random

Coil/Disordered

Lack of a defined

secondary structure.
High Low

β-Turn

A structural motif that

allows the polypeptide

chain to reverse its

direction.

Moderate Moderate

Note: The exact percentages can vary based on the solvent conditions and the presence of

aggregation inducers.

Fibril Morphology (Transmission Electron Microscopy)
Transmission Electron Microscopy (TEM) provides high-resolution images of the morphology of

aggregated peptide structures. Fibrils formed from Tau peptides typically appear as

unbranched, elongated structures.
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Parameter Description Typical Value

Fibril Width
The diameter of the individual

fibrils.
10-20 nm[4][5]

Periodicity (Twist)

The distance over which the

fibril makes a complete turn

(for twisted fibrils).

Varies (e.g., ~80 nm for PHFs)

[5]

Morphology
Overall appearance of the

fibrils.

Straight, unbranched

filaments; may exhibit twisting.

[3][5]

Note: The morphology of fibrils can be polymorphic and influenced by the specific assembly

conditions.

Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol outlines the steps to monitor the aggregation kinetics of the synthetic Tau (294-

305) peptide.

Materials:

Synthetic Tau (294-305) peptide (lyophilized)

Thioflavin T (ThT)

Heparin (optional, as an inducer)

Phosphate-buffered saline (PBS), pH 7.4

Nuclease-free water

Black, clear-bottom 96-well plates

Procedure:
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Preparation of Stock Solutions:

Prepare a 1 mM stock solution of the Tau peptide in nuclease-free water.

Prepare a 1 mM stock solution of ThT in nuclease-free water. Filter through a 0.22 µm

syringe filter and store in the dark.[6][7]

Prepare a 1 mM stock solution of heparin in nuclease-free water (if used).[6][7]

Reaction Setup:

In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 100 µL per

well, combine the following in order:

PBS buffer

Tau peptide stock solution (to a final concentration of 25-100 µM)

Heparin stock solution (if used, to a final concentration of 6.25-25 µM)[7]

ThT stock solution (to a final concentration of 10-25 µM)[6][7]

Gently mix by pipetting. Avoid vortexing.

Measurement:

Pipette 100 µL of the reaction mixture into the wells of a black, clear-bottom 96-well plate.

Include control wells with buffer and ThT only.

Place the plate in a fluorescence plate reader pre-set to 37°C.

Measure the ThT fluorescence at an excitation wavelength of ~440-450 nm and an

emission wavelength of ~480-490 nm.[6][7][8]

Take readings at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to

observe the lag, elongation, and plateau phases (typically several hours to days).[6]

Incorporate intermittent shaking to promote aggregation.[6]
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Data Analysis:

Subtract the background fluorescence from the control wells.

Plot the average fluorescence intensity against time to generate the aggregation curve.

Determine the lag time and elongation rate by fitting the data to a sigmoidal function.[7]

Circular Dichroism (CD) Spectroscopy
This protocol describes how to analyze the secondary structure of the Tau (294-305) peptide.

Materials:

Synthetic Tau (294-305) peptide

Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

Sample Preparation:

Dissolve the peptide in the buffer to a final concentration of approximately 0.1-0.2 mg/mL.

Instrument Setup:

Set the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

Use a nitrogen purge to minimize oxygen absorption below 200 nm.

Measurement:

Record the CD spectrum of the buffer alone as a baseline.

Record the CD spectrum of the peptide solution.

Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
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Data Analysis:

Subtract the baseline spectrum from the peptide spectrum.

Convert the data to mean residue ellipticity [θ].

Use deconvolution software (e.g., DichroWeb) with algorithms like CONTIN, SELCON3, or

CDSSTR to estimate the percentages of α-helix, β-sheet, random coil, and β-turn

structures.[9]

Transmission Electron Microscopy (TEM)
This protocol details the preparation and imaging of Tau (294-305) peptide fibrils.

Materials:

Aggregated Tau (294-305) peptide solution (from ThT assay or separate incubation)

Copper grids with a formvar/carbon film

Uranyl acetate solution (2% w/v in water) or other negative stain

Filter paper

Procedure:

Sample Application:

Place a 5-10 µL drop of the aggregated peptide solution onto a piece of parafilm.

Float a TEM grid, carbon-side down, on the drop for 1-2 minutes.

Washing:

Briefly wash the grid by floating it on a drop of deionized water.

Staining:

Float the grid on a drop of 2% uranyl acetate solution for 30-60 seconds.
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Drying:

Wick away excess stain with the edge of a piece of filter paper.

Allow the grid to air dry completely.

Imaging:

Image the grid in a transmission electron microscope at an appropriate magnification (e.g.,

50,000x to 100,000x) to visualize the fibril morphology.

Capture images and measure the width and, if applicable, the periodicity of the fibrils using

image analysis software.
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Experimental workflow for the biophysical characterization of synthetic Tau peptide (294-305).
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Conceptual pathway of Tau peptide aggregation from monomers to mature fibrils.
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Hypothesized prion-like spreading of Tau pathology involving extracellular Tau species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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